3-(Ethyl{4-[(E)-(2-methoxy-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile
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Overview
Description
3-(Ethyl{4-[(E)-(2-methoxy-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile is a complex organic compound characterized by its unique structure, which includes an ethyl group, a methoxy group, and a nitrophenyl diazenyl group. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the production of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl{4-[(E)-(2-methoxy-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile typically involves a multi-step process. The initial step often includes the diazotization of 2-methoxy-4-nitroaniline, followed by a coupling reaction with N-ethyl-4-aminobenzonitrile. The reaction conditions usually require acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Ethyl{4-[(E)-(2-methoxy-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(Ethyl{4-[(E)-(2-methoxy-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Widely used in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 3-(Ethyl{4-[(E)-(2-methoxy-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile involves its interaction with various molecular targets. The nitrophenyl diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Ethyl{4-[(4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile
- Propanenitrile, 3-[ethyl[4-[(2-nitrophenyl)diazenyl]phenyl]amino]
Uniqueness
3-(Ethyl{4-[(E)-(2-methoxy-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
CAS No. |
62194-11-0 |
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Molecular Formula |
C18H19N5O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[N-ethyl-4-[(2-methoxy-4-nitrophenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C18H19N5O3/c1-3-22(12-4-11-19)15-7-5-14(6-8-15)20-21-17-10-9-16(23(24)25)13-18(17)26-2/h5-10,13H,3-4,12H2,1-2H3 |
InChI Key |
ADQKPCRPXGLLKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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